Cas no 99446-40-9 (Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester)
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/99446-40-9x500.png)
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester
- SCHEMBL13212873
- ETHYL 5-PHENYLPYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE
- ETHYL5-PHENYLPYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE
- 99446-40-9
- DTXSID101222187
-
- インチ: InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3
- InChIKey: QSTFAUBSGZTJKW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 266.105527694Da
- どういたいしつりょう: 266.105527694Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 43.6Ų
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029197991-1g |
Ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
99446-40-9 | 95% | 1g |
$536.63 | 2023-08-31 | |
Chemenu | CM270310-1g |
Ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
99446-40-9 | 97% | 1g |
$487 | 2021-08-18 | |
Chemenu | CM270310-1g |
Ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
99446-40-9 | 97% | 1g |
$*** | 2023-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD435809-1g |
Ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
99446-40-9 | 97% | 1g |
¥3577.0 | 2024-04-17 | |
Ambeed | A359009-1g |
Ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
99446-40-9 | 97% | 1g |
$521.0 | 2024-04-15 | |
Crysdot LLC | CD11000407-1g |
Ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
99446-40-9 | 97% | 1g |
$516 | 2024-07-19 |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester 関連文献
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Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl esterに関する追加情報
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester: A Comprehensive Overview
The compound Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester, with the CAS number 99446-40-9, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazolo[1,5-a]pyridine ring system with a phenyl group and an ethyl ester moiety. The pyrazolo[1,5-a]pyridine core is a heterocyclic aromatic system that imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. Researchers have employed multi-component reactions, transition metal-catalyzed couplings, and enantioselective syntheses to construct the pyrazolo[1,5-a]pyridine framework. These methods not only enhance the yield and purity of the compound but also allow for the incorporation of diverse functional groups, expanding its potential applications in drug discovery and materials science.
The phenyl group attached to the pyrazolo[1,5-a]pyridine ring introduces additional electronic effects and enhances the molecule's lipophilicity, which is crucial for its bioavailability in pharmacological studies. The ethyl ester moiety further modulates the physicochemical properties of the compound, making it more amenable to various biological assays and in vivo studies.
Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester has been extensively studied for its potential as a lead compound in drug development. Recent studies have highlighted its activity as a modulator of G protein-coupled receptors (GPCRs) and kinase inhibitors, suggesting its role in treating conditions such as inflammation, cancer, and neurodegenerative diseases. Additionally, this compound has shown promise as a building block for constructing more complex molecular architectures with enhanced bioactivity.
In terms of material science applications, the unique electronic properties of this compound make it a candidate for use in organic electronics and light-emitting diodes (OLEDs). Researchers have explored its ability to act as an electron transport layer or emitting material due to its high stability and favorable charge transport properties.
Recent breakthroughs in computational chemistry have further elucidated the structure-property relationships of Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester. Advanced molecular modeling techniques have provided insights into its conformational flexibility, solubility profiles, and interaction with biological targets. These findings are pivotal for optimizing its design for specific therapeutic or technological applications.
In conclusion, Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-phenyl-, ethyl ester stands as a testament to the ingenuity of modern organic synthesis and its vast potential across multiple disciplines. As research continues to uncover new facets of this compound's properties and applications, it remains at the forefront of scientific innovation.
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